N-(2,2-dimethylpropyl)-4-ethylaniline
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Overview
Description
N-(2,2-Dimethylpropyl)-4-ethylaniline is an organic compound belonging to the class of anilines It features a benzene ring substituted with an ethyl group at the para position and an N-(2,2-dimethylpropyl) group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-dimethylpropyl)-4-ethylaniline typically involves the alkylation of 4-ethylaniline with 2,2-dimethylpropyl halide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or toluene.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic substitution reactions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
N-(2,2-Dimethylpropyl)-4-ethylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2,2-dimethylpropyl)-4-ethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
N-(2,2-Dimethylpropyl)-4-methylaniline: Similar structure but with a methyl group instead of an ethyl group.
N-(2,2-Dimethylpropyl)-4-chloroaniline: Contains a chlorine atom instead of an ethyl group.
N-(2,2-Dimethylpropyl)-4-bromoaniline: Contains a bromine atom instead of an ethyl group.
Uniqueness: N-(2,2-Dimethylpropyl)-4-ethylaniline is unique due to its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems. The presence of the ethyl group at the para position can affect the compound’s electronic properties and steric hindrance, making it distinct from its analogs.
Biological Activity
N-(2,2-dimethylpropyl)-4-ethylaniline is an organic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, applications in scientific research, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its amine functional group attached to a substituted ethyl chain. The presence of the dimethylpropyl group enhances its lipophilicity, which may influence its interactions with biological targets.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can function as both a substrate and an inhibitor, impacting various biochemical pathways:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as drug metabolism and detoxification.
- Receptor Modulation : The compound can interact with receptors, modulating their activity and influencing cellular signaling pathways.
Applications in Scientific Research
This compound has several applications across different fields:
- Chemistry : Used as an intermediate in the synthesis of complex organic molecules.
- Biology : Studied for its potential to elucidate enzyme interactions and metabolic pathways.
- Industrial Use : Employed in the production of dyes, pigments, and other chemical products.
Case Studies
- Enzyme Interaction Study : A study investigated the inhibition of cytochrome P450 enzymes by various alkyl-substituted anilines. Results indicated that certain substitutions could enhance inhibitory effects, suggesting potential applications in drug design.
- Antibacterial Efficacy : A comparative analysis of substituted anilines demonstrated that compounds with bulky side chains exhibited increased antibacterial activity against Gram-positive bacteria. This aligns with the structural characteristics of this compound.
Properties
IUPAC Name |
N-(2,2-dimethylpropyl)-4-ethylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c1-5-11-6-8-12(9-7-11)14-10-13(2,3)4/h6-9,14H,5,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYAWNNQIRZSVER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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